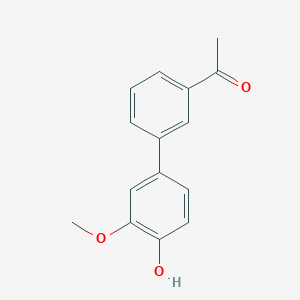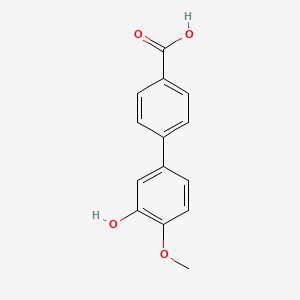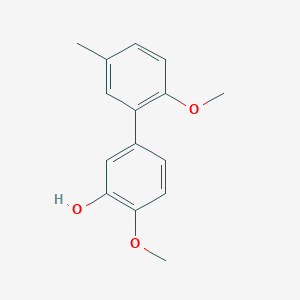
4-(4-Acetylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Acetylphenyl)-2-methoxyphenol, 95% (4-AP-2-MP) is a chemical compound that is widely used in a variety of scientific research applications. It is a white crystalline powder with a melting point of approximately 135°C and a molecular weight of 238.3 g/mol. 4-AP-2-MP is a phenolic compound, which is a class of compounds that contain an aromatic ring with a hydroxyl group (-OH) attached. It is primarily used in the synthesis of other compounds, as well as in the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as 2-methoxy-4-acetyl-1-naphthol, which is used in the study of neurotransmitters. 4-(4-Acetylphenyl)-2-methoxyphenol, 95% is also used in the study of its biochemical and physiological effects. It has been used in studies of the effects of stress on the central nervous system and its role in the regulation of emotion.
Mécanisme D'action
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is believed to act as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters, such as serotonin, dopamine, and norepinephrine. By inhibiting the action of MAO enzymes, 4-(4-Acetylphenyl)-2-methoxyphenol, 95% can increase the levels of these neurotransmitters in the brain, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce stress and anxiety, as well as to improve cognitive performance. It has also been shown to have antidepressant effects in humans, as well as to reduce symptoms of Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Acetylphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it has a low toxicity and is relatively safe to use in experiments. The main limitation of using 4-(4-Acetylphenyl)-2-methoxyphenol, 95% is that it is not very stable in solution, so it must be stored and handled carefully.
Orientations Futures
There are a number of potential future directions for research involving 4-(4-Acetylphenyl)-2-methoxyphenol, 95%. These include further studies of its effects on the central nervous system, as well as its potential use as an antidepressant or antianxiety medication. Additionally, further research could be done on its potential use as a treatment for Parkinson’s disease and other neurological disorders. Finally, further research could be done on its potential use as an anti-inflammatory agent or as a treatment for cancer.
Méthodes De Synthèse
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is synthesized from the reaction of 4-acetylphenol and 2-methoxyphenol in an ethanol solution. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 70-80°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
1-[4-(4-hydroxy-3-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(16)11-3-5-12(6-4-11)13-7-8-14(17)15(9-13)18-2/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLANLXUWERJGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685542 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-methoxyphenol | |
CAS RN |
1261967-94-5 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














